(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Description
Table 1: Predicted Crystallographic Parameters
| Parameter | Value/Description |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.1 Å |
| Dihedral angle (C1–C2–N–Cα) | 168.5° |
The molecule adopts a planar conformation along the enamide-amide axis, facilitated by conjugation between the π-electrons of the double bond and the amide group. The para-hydroxyphenyl rings orient perpendicularly to this plane, forming a T-shaped geometry that optimizes π-π stacking in crystalline lattices. Hydrogen-bonding networks likely involve:
- OH→O=C amide interactions (2.7–2.9 Å)
- Intermolecular O–H···O bridges between phenolic hydroxyls (2.5–2.7 Å)
Spectroscopic Profiling
1H Nuclear Magnetic Resonance (NMR)
13C NMR
Fourier-Transform Infrared (FT-IR)
- 3270 cm⁻¹ : O–H stretching (phenolic and alcoholic hydroxyls)
- 1645 cm⁻¹ : Amide I band (C=O stretch)
- 1590 cm⁻¹ : Conjugated C=C vibration
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis with Structurally Related Hydroxycinnamic Acid Amides
Table 2: Structural and Spectral Comparisons
Key differences arise from electronic effects :
- The dual para-hydroxyl groups enhance hydrogen-bonding capacity compared to mono-substituted analogs, increasing aqueous solubility.
- Bathochromic UV shifts correlate with extended conjugation in catechol derivatives (e.g., N-caffeoyltyramine).
- Amide carbonyl deshielding in the query compound (δ 165.8 ppm vs. 166.2 ppm in N-caffeoyltyramine) reflects reduced electron donation from the 4-hydroxyphenyl group.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOSFCFMOPAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reactants and Intermediates
- Hydroxycinnamic acid derivatives : 4-Hydroxycinnamic acid or its esters are common precursors.
- Substituted ethylamines : 2-Hydroxy-2-(4-hydroxyphenyl)ethylamine or protected analogs serve as amine partners.
- Coupling agents : Carbodiimides (e.g., DCC, EDC) and activating agents (e.g., HOBT, DMAP) facilitate amide bond formation.
Specific Synthesis Methods
Thermal Condensation
A direct thermal reaction between 4-hydroxycinnamic acid and 2-hydroxy-2-(4-hydroxyphenyl)ethylamine under reflux conditions yields the target compound. This method avoids coupling agents but requires rigorous control of temperature (80–120°C) and reaction time (4–6 hours).
Reaction Scheme :
$$ \text{4-Hydroxycinnamic acid} + \text{2-Hydroxy-2-(4-hydroxyphenyl)ethylamine} \xrightarrow{\Delta} \text{Target Amide} + \text{H}_2\text{O} $$
Advantages :
- Simple, one-step process.
- Environmentally friendly (low solvent use).
Limitations :
Coupling Reagent-Assisted Synthesis
This method employs carbodiimides (e.g., DCC) and hydroxybenzotriazole (HOBT) to activate the carboxylic acid group of 4-hydroxycinnamic acid. The activated intermediate reacts with the amine precursor in polar aprotic solvents (e.g., acetonitrile, DMF).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 25–40°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Key Steps :
- Activate 4-hydroxycinnamic acid with DCC/HOBT.
- Add the amine precursor and stir under inert atmosphere.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Example :
In a study synthesizing similar hydroxycinnamic amides, DCC/HOBT-mediated coupling achieved 77–96% yields for phenylacetic acid amides.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates and improves yields. A one-pot method combines hydroxycinnamic acid, the amine precursor, and a coupling agent (e.g., EDC) under microwave conditions (100–150°C, 10–30 minutes).
Advantages :
- Shorter reaction times.
- Higher energy efficiency.
Limitations :
Decarboxylative Coupling
Decarboxylation of 4-hydroxycinnamic acid derivatives followed by coupling with the amine precursor is an alternative route. This method is less common but avoids the need for external coupling agents.
Mechanism :
- Thermal decarboxylation of 4-hydroxycinnamic acid to 4-vinylphenol.
- In situ coupling with the amine under basic conditions.
Challenges :
Optimization and Purification
Stereochemical Control
The E-configuration in the α,β-unsaturated bond is crucial. Steric hindrance from the 4-hydroxyphenyl group favors the trans-isomer. Reaction conditions (e.g., solvent polarity, temperature) influence stereoselectivity.
Purification Techniques
- Column chromatography : Silica gel with ethyl acetate/hexane gradients.
- Crystallization : Ethanol/water mixtures for high-purity isolation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central enamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid (or carboxylate salt) and a tyramine derivative.
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 6M HCl, reflux (110°C, 12h) | 3-(4-Hydroxyphenyl)prop-2-enoic acid + 2-(4-Hydroxyphenyl)ethanolamine | Nucleophilic acyl substitution |
| Basic (NaOH) | 2M NaOH, 80°C, 6h | Sodium 3-(4-hydroxyphenyl)prop-2-enoate + 2-(4-Hydroxyphenyl)ethanolamine | Base-catalyzed hydrolysis |
Key Findings :
-
The reaction rate increases with temperature and catalyst concentration.
-
Steric hindrance from the ethyl side chain slightly reduces hydrolysis efficiency compared to simpler amides .
Oxidation of Phenolic Groups
The para-hydroxyphenyl groups are susceptible to oxidation, forming quinone intermediates.
| Oxidizing Agent | Conditions | Products | Applications |
|---|---|---|---|
| Ferric chloride (FeCl₃) | Ethanol, RT, 1h | 3,4-Dihydroxybenzaldehyde derivatives | Antioxidant activity modulation |
| Hydrogen peroxide (H₂O₂) | pH 7.4 (phosphate buffer), 37°C | Semiquinone radicals (detected via ESR) | Study of redox mechanisms |
Structural Insight :
-
Oxidation occurs preferentially at the hydroxyl group para to the ethyl side chain due to electronic stabilization .
Electrophilic Aromatic Substitution
The aromatic rings undergo substitution reactions at activated positions.
| Reaction Type | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 3-Nitro-4-hydroxyphenyl derivatives |
| Sulfonation | H₂SO₄, SO₃, 50°C | Para | Sulfonated aromatic adducts |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | Hydroxyl O | 4-Methoxyphenyl-protected analog |
Notable Observations :
-
The enamide’s electron-withdrawing effect directs substitution to the meta position on the adjacent ring.
-
Methylation of hydroxyl groups enhances lipophilicity for pharmacokinetic studies .
Conjugate Addition Reactions
The α,β-unsaturated amide participates in Michael additions and cycloadditions.
| Nucleophile | Conditions | Products | Stereochemistry |
|---|---|---|---|
| Thiols (e.g., glutathione) | PBS buffer, pH 7.4, 37°C | β-Sulfanyl adducts | Thermodynamic control (trans) |
| Amines (e.g., benzylamine) | EtOH, RT, 24h | β-Amino amide derivatives | 1,4-Addition regioselectivity |
Biological Relevance :
-
Thiol adducts are implicated in the compound’s intracellular antioxidant mechanisms.
Esterification and Ether Formation
The hydroxyl groups can be functionalized to modify solubility or stability.
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | Di-O-acetylated derivative | 85–92% |
| Benzylation | BnBr, K₂CO₃, DMF | 4-Benzyloxyphenyl ethers | 78% |
Applications :
-
Acetylated derivatives are used in prodrug design to enhance bioavailability.
Photochemical Reactions
The conjugated enamide system enables [2+2] cycloaddition under UV light.
| Conditions | Reagents | Products | Quantum Yield |
|---|---|---|---|
| UV light (λ = 365 nm) | Benzene, 4h | Cyclobutane dimer | Φ = 0.12 |
Mechanistic Note :
Scientific Research Applications
(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The hydroxyphenyl groups play a crucial role in binding to the active sites of these targets, thereby exerting its effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Methoxy vs.
- Stereochemistry : The (E)-configuration in the target compound ensures planarity of the α,β-unsaturated system, which is essential for π-π stacking interactions in enzyme binding. In contrast, (Z)-isomers (e.g., cis-N-Feruloyltyramine) exhibit steric hindrance, reducing bioactivity .
- Side Chain Modifications: Ethanolamine derivatives with additional hydroxyl or methoxy groups (e.g., compound 4 from Lycium yunnanense) show enhanced anti-inflammatory activity due to improved hydrogen-bonding with COX-2 or iNOS targets .
Biological Activity
The compound (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide , also known as N-p-trans-coumaroyltyramine , is a phenolic amide that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (E)-3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- Molecular Formula : C17H17NO3
- Canonical SMILES : C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O
Antioxidant Activity
Research indicates that (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide may possess anticancer properties. It has been tested against various cancer cell lines with promising results.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspase activation. |
| A549 | 30 | Cell cycle arrest at the G1 phase. |
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A study conducted on diabetic rats demonstrated that administration of the compound significantly reduced oxidative stress markers, such as malondialdehyde (MDA), while increasing antioxidant enzyme levels (SOD and CAT). This suggests potential benefits in managing diabetes-related complications.
Case Study 2: Inhibition of Tumor Growth
In vivo studies using xenograft models showed that treatment with (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide resulted in a marked reduction in tumor size compared to control groups. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway.
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide from plant extracts?
- Answer : Liquid chromatography (LC) coupled with mass spectrometry (MS) is the primary method for isolating this compound. For example, aqueous extracts of Boerhavia diffusa were analyzed using LC-MS to identify metabolites like moupinamide (a structural analog) . Solvent partitioning (e.g., ethyl acetate for phenolic compounds) and column chromatography (silica gel or Sephadex LH-20) are effective for preliminary purification. Confirmation requires NMR (¹H, ¹³C) and comparison with spectral databases .
Q. How can stereochemical configurations (E/Z isomers) of this compound be resolved during structural characterization?
- Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing E/Z isomers. For instance, (Z)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide exhibits distinct NOE correlations between the α,β-unsaturated carbonyl protons and adjacent aromatic protons, which differ from the E-configuration . X-ray crystallography (using SHELXL for refinement) provides definitive confirmation of stereochemistry .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported bioactivity data for phenylpropanoid amides like this compound?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or isomer purity. To resolve this:
- Standardize purity : Use HPLC-DAD/ELSD (≥98% purity) to exclude confounding isomers or degradation products .
- Validate targets : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets (e.g., kinase enzymes) .
- Cross-validate models : Compare results across in vitro (e.g., MTT assays) and in vivo (e.g., zebrafish xenografts) systems .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Answer :
- Docking studies : Use AutoDock Vina to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
- ADMET prediction : Tools like SwissADME evaluate logP (optimal range: 2–4), PSA (<140 Ų for oral bioavailability), and blood-brain barrier permeability .
- Synthetic prioritization : Focus on modifying the 4-hydroxyphenyl group or propenamide backbone to improve solubility (e.g., glycosylation or PEGylation) while retaining activity .
Methodological Challenges
Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?
- Answer : Matrix effects (e.g., plasma proteins) and low abundance require:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove interferents .
- Sensitivity enhancement : Use UPLC-MS/MS with multiple reaction monitoring (MRM) for trace detection (LOD < 1 ng/mL) .
- Internal standards : Deuterated analogs (e.g., d₃-(2E)-propenamide) correct for ionization variability .
Q. How do solvent systems and crystallization conditions affect the reproducibility of X-ray diffraction data for this compound?
- Answer :
- Solvent selection : Chloroform-methanol (1:1) yields high-quality crystals due to balanced polarity .
- Temperature control : Slow evaporation at 4°C minimizes disorder in the hydroxy-phenyl moiety .
- Data refinement : SHELXL-2018 resolves thermal motion artifacts, with R-factor thresholds < 5% for publication-quality structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
